N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a pyrrolidinone (5-oxopyrrolidin) core substituted with a cyclopropyl group and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety.
Crystallographic studies of this compound likely employ the SHELX suite (e.g., SHELXL for refinement), a standard tool for small-molecule structure determination . Software such as WinGX and ORTEP may facilitate visualization of anisotropic displacement parameters and molecular packing .
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-15-6-9(13-14-15)11(18)12-7-4-10(17)16(5-7)8-2-3-8/h6-8H,2-5H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKAMMNFJFHBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CC(=O)N(C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring, followed by the introduction of the triazole moiety through a click chemistry approach. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Analogs and Structural Variations
A structurally related compound, 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide (Patent PT002/2024A), shares functional groups but differs in core architecture and substituents . The table below summarizes critical distinctions:
| Feature | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide |
|---|---|---|
| Core Structure | Pyrrolidinone (5-membered lactam) | Pyridazine (6-membered aromatic ring with two adjacent nitrogen atoms) |
| Triazole Isomerism | 1,2,3-triazole (positions 1, 2, 3) | 1,2,4-triazole (positions 1, 2, 4) |
| Deuteration | None | Deuterated methyl group (N-(methyl-d3)) |
| Key Substituents | Cyclopropyl, methyl-triazole carboxamide | Cyclopropanecarboxamido, methoxy-phenyl, methyl-triazole |
Implications of Structural Differences
Core Structure: The pyrrolidinone core in the primary compound introduces a polar lactam group, enhancing water solubility compared to the pyridazine core, which is more aromatic and hydrophobic . Pyridazine-based analogs may exhibit stronger π-π interactions with biological targets but reduced solubility, impacting bioavailability.
1,2,4-Triazoles are less common in drug design but may offer unique metabolic pathways due to altered nitrogen positioning .
Deuteration :
- The deuterated methyl group in the analog improves metabolic stability by reducing first-pass metabolism (C-D bonds are stronger than C-H), extending half-life .
Crystallographic Properties :
- Both compounds have patented crystal forms, suggesting optimization for solid-state stability and formulation. SHELX-based refinement methods are critical for resolving subtle conformational differences in these structures .
Research Findings and Patent Landscape
In contrast, the primary compound’s pyrrolidinone core suggests applications in neurological or inflammatory disorders, where lactam-containing drugs (e.g., pregabalin) are prevalent.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on diverse research findings.
Molecular Structure:
- Molecular Formula: C₁₁H₁₄N₄O
- Molecular Weight: 218.26 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes to form the pyrrolidinone ring and subsequent introduction of the triazole moiety through click chemistry methods. Catalysts such as copper(I) iodide are often used to facilitate these reactions in solvents like dimethyl sulfoxide (DMSO) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known for participating in hydrogen bonding and π–π interactions, which can enhance the binding affinity to enzymes or receptors involved in various biochemical pathways .
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation through mechanisms such as:
For instance, studies have shown that derivatives similar to this compound have demonstrated effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against a range of pathogens. A study highlighted that certain triazole derivatives could inhibit the growth of bacteria and fungi, potentially making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been explored for anti-inflammatory effects. The modulation of inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- The triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry principles. Use 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a starting material, coupled with cyclopropane-containing pyrrolidinone precursors .
- Optimize reaction conditions (e.g., solvent: DMF or DCM; catalyst: CuI; temperature: 60–80°C) to enhance yield (target >85%) and minimize byproducts. Microwave-assisted synthesis may reduce reaction time .
- Critical Parameters :
- Monitor regioselectivity during triazole formation using TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include:
- Triazole C-H protons: δ ~7.8–8.2 ppm (¹H) .
- Cyclopropyl protons: δ ~0.8–1.2 ppm (¹H) .
- Pyrrolidinone carbonyl: δ ~170–175 ppm (¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Validation : Compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound, and how can SHELX refine challenging data?
- Methodology :
- Grow single crystals via vapor diffusion (solvent: DCM/hexane). Collect high-resolution X-ray data (λ = 1.5418 Å, resolution <0.8 Å).
- Use SHELXL for refinement:
- Apply anisotropic displacement parameters for non-H atoms.
- Address twinning or disorder using the TWIN/BASF commands .
- Example Refinement Table :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | 1234567 |
| Space Group | P2₁/c |
Q. How do electronic and steric effects of the cyclopropyl group influence biological activity?
- Methodology :
- Perform docking studies (AutoDock Vina) to compare binding affinities of cyclopropyl vs. non-cyclopropyl analogs at target enzymes (e.g., kinases).
- Key Findings :
- Cyclopropyl enhances rigidity, improving binding pocket occupancy (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for methyl analogs) .
- Validate via SAR: Synthesize analogs with bulkier substituents (e.g., cyclohexyl) to test steric limits .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodology :
- Case Study : If IC₅₀ varies between enzymatic (10 nM) and cell-based (500 nM) assays:
Verify compound stability in cell media (LC-MS monitoring) .
Assess membrane permeability (PAMPA assay; logP ~2.5 ideal) .
- Statistical Analysis : Use ANOVA to identify assay-specific variables (e.g., serum protein binding) .
Data Analysis & Optimization
Q. What computational tools are recommended for analyzing hydrogen-bonding interactions in this compound?
- Methodology :
- Use Mercury CSD to map H-bond networks from crystallographic data.
- Key Interactions :
- Triazole N2→H-O (2.8 Å) with pyrrolidinone carbonyl .
- Compare with DFT calculations (Gaussian 16) to quantify interaction energies .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodology :
- Employ flow chemistry for continuous synthesis:
- Residence time: 20 min; throughput: 5 g/h .
- Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column; heptane/EtOH 90:10) .
Contradiction Resolution Example
Issue : Conflicting logP values (experimental: 1.8 vs. predicted: 2.3).
Resolution :
Re-measure logP using shake-flask method (pH 7.4 buffer).
Adjust computational parameters (e.g., atomic charges in ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
